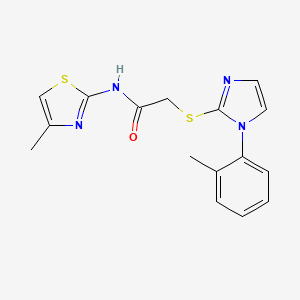

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c1-11-5-3-4-6-13(11)20-8-7-17-16(20)23-10-14(21)19-15-18-12(2)9-22-15/h3-9H,10H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWUGXUCWOQXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under acidic conditions.

Imidazole Derivative Preparation: The imidazole derivative can be prepared by the reaction of o-toluidine with glyoxal in the presence of ammonium acetate.

Thioether Formation: The final step involves the nucleophilic substitution reaction between the thiazole derivative and the imidazole derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or imidazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted thiazole or imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits promising pharmacological properties, making it a candidate for drug development. Its potential applications include:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound can exhibit significant antimicrobial effects against various pathogens. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Antiviral Properties : The compound's structural features suggest potential antiviral activity. Research indicates that thiazole and imidazole derivatives can inhibit viral replication mechanisms, making them suitable for further exploration as antiviral agents .

Antimicrobial Studies

The compound has been evaluated for its antimicrobial properties through various in vitro studies. Key findings include:

- Synergistic Effects : Certain derivatives of this compound have shown synergistic effects when combined with conventional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, which is crucial for treating chronic infections .

Drug Design and Development

The unique combination of thiazole and imidazole functionalities provides a platform for the design of novel therapeutic agents:

Case Studies

Several studies have explored the efficacy of this compound in drug design:

- Inhibition Studies : In vitro tests have demonstrated that modifications to the thiazole and imidazole moieties can enhance the inhibitory potency against specific enzymes, such as α-glucosidase, which is relevant in diabetes management .

- Structure-Activity Relationship (SAR) : Research has focused on identifying how variations in the chemical structure influence biological activity, guiding the development of more potent derivatives .

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

Imidazole Derivatives: Compounds such as histamine and clotrimazole.

Uniqueness

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its combined thiazole and imidazole moieties, which may confer distinct biological and chemical properties compared to other compounds with only one of these rings.

Biological Activity

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and an imidazole moiety, linked through a thioether bond to an acetamide functional group. The unique structural arrangement suggests diverse pharmacological applications, particularly in medicinal chemistry.

Structure and Composition

The molecular formula of this compound is with a molecular weight of 434.6 g/mol. Its structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 434.6 g/mol |

| CAS Number | 1207007-24-6 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activities. A study by Arora et al. evaluated a series of thiazole derivatives against various bacterial and fungal strains, revealing that certain derivatives had significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Minimum Inhibitory Concentration (MIC) Values:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 4.51–4.60 |

| Compound 2 | B. subtilis | 4.51–4.60 |

| Compound 3 | Candida albicans | 50 |

The biological activity of this compound is believed to involve modulation of various biological pathways, including inhibition of specific enzymes or receptors involved in microbial resistance mechanisms . For instance, thiazole derivatives are known to interact with β-secretase (BACE-1), which is crucial in the development of Alzheimer's disease .

Cytotoxicity and Selectivity

In evaluating the cytotoxic effects, studies have shown that while some derivatives exhibit potent antimicrobial activity, they also maintain low cellular toxicity, making them suitable candidates for further drug development . The selectivity index is an important parameter in assessing the therapeutic potential of these compounds.

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of various thiazole and imidazole derivatives demonstrated that certain compounds exhibited enhanced antibacterial properties compared to traditional antibiotics. Specifically, the study highlighted the effectiveness of a compound with similar structural features against resistant strains of bacteria .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications in the thiazole and imidazole moieties significantly influenced biological activity. For instance, the presence of electron-withdrawing groups improved antimicrobial potency . This insight is critical for designing new derivatives with enhanced efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide?

- Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) under reflux conditions . Purification typically involves recrystallization from ethanol or column chromatography. Key parameters include stoichiometric control of the thiol and chloroacetamide derivatives and reaction time optimization (monitored by TLC).

Q. How can the structure of this compound be confirmed experimentally?

- Answer : Use a combination of:

- ¹H/¹³C-NMR : To verify aromatic protons (δ 7.0–8.5 ppm for imidazole and thiazole rings) and the acetamide carbonyl signal (δ ~167 ppm) .

- HRMS : To confirm the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₄OS₂: 407.0995; observed: 407.0983) .

- Elemental analysis : To validate C, H, N, and S content within ±0.4% of theoretical values.

Q. What preliminary biological assays are recommended for evaluating this compound?

- Answer : Screen for:

- Cyclooxygenase (COX-1/COX-2) inhibition : Use enzyme-linked immunosorbent assays (ELISA) to assess anti-inflammatory potential, as structurally similar thiazole-imidazole hybrids show COX-2 selectivity .

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .

Advanced Research Questions

Q. How do substituent variations on the imidazole or thiazole rings affect bioactivity?

- Answer : Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., NO₂, Cl) on the o-tolyl moiety enhance antimicrobial potency by increasing electrophilicity .

- Methyl groups on thiazole improve metabolic stability but may reduce solubility. Replace with hydrophilic groups (e.g., -OH, -NH₂) to balance pharmacokinetics .

- Data contradictions arise when bulky substituents (e.g., bromophenyl) sterically hinder target binding, necessitating molecular docking validation .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

- Answer : For ambiguous NMR signals (e.g., overlapping thiazole/imidazole protons):

- Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity.

- Compare with analogs: For example, the δ 21.2 ppm signal in ¹³C-NMR corresponds to the methyl group on the thiazole ring .

- Validate via X-ray crystallography if crystalline derivatives are obtainable.

Q. How can synthetic yields be improved for scale-up?

- Answer : Optimize:

- Solvent polarity : Higher yields reported in DMF vs. acetone due to better solubility of intermediates .

- Catalyst : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) to enhance nucleophilic substitution efficiency.

- Temperature : Controlled heating (60–70°C) minimizes side reactions (e.g., oxidation of thiol groups) .

Q. What computational methods predict binding modes with biological targets?

- Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using:

- COX-2 active site (PDB: 5KIR) : Analyze hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

- Bacterial dihydrofolate reductase (DHFR) : Key residues (e.g., Asp27, Leu28) for antimicrobial activity .

Data Contradiction and Validation

Q. How to address conflicting bioactivity data across similar analogs?

- Answer : Potential causes include:

- Assay variability : Standardize protocols (e.g., fixed inoculum size in MIC assays) .

- Impurity profiles : Use HPLC (≥95% purity) to exclude byproducts (e.g., unreacted thiol or chloroacetamide) .

- Cell line specificity : Validate activity in multiple models (e.g., murine macrophages vs. human monocytes).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.